2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride
Übersicht
Beschreibung
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride, also known as CPP-115, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
Wirkmechanismus
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride acts as a selective and irreversible inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This has been demonstrated in animal studies, where this compound has been shown to increase seizure threshold and reduce anxiety-like behavior. This compound has also been shown to have anti-addictive effects, reducing the self-administration of cocaine and alcohol in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride is its high potency and selectivity for GABA transaminase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of this compound is its irreversible inhibition of GABA transaminase, which can lead to long-lasting effects on GABA levels. This can make it difficult to study the short-term effects of this compound on GABAergic neurotransmission.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride. One area of research is the development of more selective and reversible inhibitors of GABA transaminase, which would allow for more precise manipulation of GABA levels in the brain. Another area of research is the investigation of this compound's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of new animal models and imaging techniques could help to elucidate the complex mechanisms underlying this compound's effects on GABAergic neurotransmission.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability. This makes this compound a promising candidate for the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-[(1-phenylcyclopentyl)methyl]acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-17(14-20-10-12-22-13-11-20)19-15-18(8-4-5-9-18)16-6-2-1-3-7-16;/h1-3,6-7H,4-5,8-15H2,(H,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSJJGCTYZZIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CN2CCOCC2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.